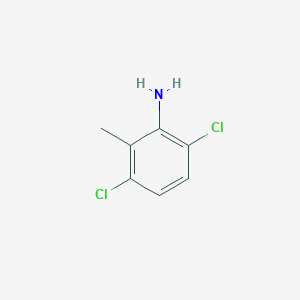

3,6-Dichloro-2-methylaniline

Description

BenchChem offers high-quality 3,6-Dichloro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQGLDMWELFZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732772 | |

| Record name | 3,6-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62077-26-3 | |

| Record name | 3,6-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dichloro-2-methylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-methylaniline, with the CAS Registry Number 62077-26-3, is a halogenated aromatic amine of significant interest in the pharmaceutical and chemical industries. Its structural features, comprising a dichlorinated toluene backbone with an amino group, make it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3,6-Dichloro-2-methylaniline, with a particular focus on its relevance in drug development as a key reference standard.

Chemical Structure and Identification

The structure of 3,6-Dichloro-2-methylaniline is characterized by a methyl group at position 2, and two chlorine atoms at positions 3 and 6 of the aniline ring.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; Cl1 [label="Cl"]; CH3 [label="CH₃"]; Cl2 [label="Cl"];

// Define positions for atoms in the benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Define positions for substituents N [pos="0,2!"]; CH3 [pos="-1.74,1!"]; Cl1 [pos="-1.74,-1!"]; Cl2 [pos="1.74,1!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C2 -- CH3; C3 -- Cl1; C6 -- Cl2;

// Benzene ring double bonds (approximate) edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Chemical structure of 3,6-Dichloro-2-methylaniline.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,6-Dichloro-2-methylaniline |

| CAS Number | 62077-26-3[1][2][3][4] |

| Molecular Formula | C₇H₇Cl₂N[1][2][3][4] |

| Molecular Weight | 176.04 g/mol [1][4] |

| InChI Key | ZAQGLDMWELFZPL-UHFFFAOYSA-N |

| SMILES | NC1=C(Cl)C=CC(Cl)=C1C[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 3,6-Dichloro-2-methylaniline are not extensively published. However, based on its structure and data for related compounds, the following properties can be inferred and are often provided in supplier technical data sheets. It is crucial to consult a batch-specific Certificate of Analysis for precise values.

Table 2: Physicochemical Properties

| Property | Value | Source/Comment |

| Appearance | White to off-white solid | [5] (Inferred from related isomers) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | [5] (Inferred from related isomers) |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |

Synthesis and Manufacturing

dot graph TD { A[2,5-Dichloro-6-nitrotoluene] -->|Reduction(e.g., Fe/HCl or Catalytic Hydrogenation)| B(3,6-Dichloro-2-methylaniline); C[2-Methylaniline] -->|Chlorination(e.g., Cl₂, SO₂Cl₂)| D{Mixture of isomers}; D -->|Separation/Purification| B;

} Caption: Potential synthetic pathways for 3,6-Dichloro-2-methylaniline.

One common industrial method for the synthesis of chlorinated anilines is the reduction of the corresponding nitroaromatic compound. For instance, the synthesis of the related 3-chloro-2-methylaniline can be achieved by the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings in the presence of hydrochloric acid.[6] A similar approach could be employed for 3,6-dichloro-2-methylaniline, starting from 2,5-dichloro-6-nitrotoluene.

Another potential route involves the direct chlorination of 2-methylaniline. However, this method often leads to a mixture of isomers, requiring subsequent separation and purification, which can be challenging and may result in lower overall yields.[7]

Reactivity and Chemical Behavior

The reactivity of 3,6-Dichloro-2-methylaniline is primarily dictated by the amino group and the electron-withdrawing effects of the two chlorine atoms on the aromatic ring.

-

Amino Group Reactivity : The amino group is nucleophilic and can undergo various reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. These reactions allow for the introduction of diverse functional groups, making it a valuable building block in multi-step syntheses.

-

Aromatic Ring Substitution : The chlorine atoms and the amino group influence the regioselectivity of further electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The interplay of these effects will determine the position of any new substituents.

Applications in Drug Development and Industry

3,6-Dichloro-2-methylaniline serves as a crucial component in several industrial and research applications.

Pharmaceutical Reference Standard

A primary application of this compound is as a high-purity pharmaceutical reference standard.[1] It is specifically mentioned in the context of the drug Dasatinib , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][8] In this capacity, it is used for:

-

Analytical Method Development and Validation : Establishing and verifying the accuracy and precision of analytical methods (e.g., HPLC, LC-MS, GC) for the quality control of Dasatinib and its intermediates.[1]

-

Impurity Profiling : Identifying and quantifying impurities in drug substances and finished products to ensure their safety and efficacy.[1]

-

Stability Testing : Assessing the stability of drug products under various environmental conditions.[1]

While 2-chloro-6-methylaniline is a known precursor in the synthesis of Dasatinib,[8] 3,6-dichloro-2-methylaniline's role is primarily as a well-characterized reference compound for quality assurance purposes.

Intermediate in Organic Synthesis

Beyond its role as a reference standard, the structural motifs of 3,6-dichloro-2-methylaniline make it a potential intermediate in the synthesis of various other complex molecules, including other active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[5][7] The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.

Safety and Handling

3,6-Dichloro-2-methylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 3: Hazard Information

| Hazard | Description |

| Toxicity | Harmful if swallowed. Toxic in contact with skin. May cause respiratory irritation.[7] |

| Irritation | Causes skin and serious eye irritation.[7] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure. |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

Spectroscopic Data

Detailed, publicly available spectroscopic data for 3,6-Dichloro-2-methylaniline is limited. However, chemical suppliers of this compound as a reference standard can typically provide batch-specific data, including NMR, IR, and mass spectra, upon request in a Certificate of Analysis.[1] The expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the substitution pattern of the chlorine and methyl groups.

-

¹³C NMR : The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being affected by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

-

N-H stretching : Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C stretching : Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-N stretching : Around 1250-1350 cm⁻¹.

-

C-Cl stretching : In the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.04 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the methyl group, chlorine atoms, and other characteristic fragments of substituted anilines.

Conclusion

3,6-Dichloro-2-methylaniline is a specialty chemical with significant value in the pharmaceutical industry, primarily as a high-purity reference standard for the quality control of drugs such as Dasatinib. Its chemical structure offers potential as a building block for further organic synthesis. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working in drug development and chemical manufacturing. Due to the limited availability of public data, it is imperative to consult supplier-provided documentation, such as a Certificate of Analysis, for precise specifications and validated analytical data.

References

-

Pharmaffiliates. CAS No : 62077-26-3 | Product Name : 3,6-dichloro-2-methylaniline. [Link]

-

Hairui Chemical. 3,6-dichloro-2-methylaniline_62077-26-3. [Link]

-

Academax. Synthesis of 2,6-Dichloro-3-Methylaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. [Link]

-

PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]

- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- Google Patents.

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

Sources

- 1. 3,6-Dichloro-2-Methylaniline - SRIRAMCHEM [sriramchem.com]

- 2. 62077-26-3|3,6-Dichloro-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,6-dichloro-2-methylaniline_62077-26-3_Hairui Chemical [hairuichem.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-Chloro-2-methylaniline 99 87-60-5 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

Introduction: Defining the Role of a Critical Process Impurity

An In-depth Technical Guide to 3,6-Dichloro-2-methylaniline: A Critical Reference Standard in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. While the final API is the therapeutic agent, its synthesis is a multi-step process where undesired side-reactions can generate structurally similar molecules known as process-related impurities. The control and monitoring of these impurities are mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product.

This guide focuses on 3,6-Dichloro-2-methylaniline (CAS No. 62077-26-3) , a compound whose significance is not as a therapeutic agent itself, but as a critical impurity and analytical reference standard in the production of Dasatinib.[1][2][3] Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Understanding the properties, origin, and analytical control of 3,6-Dichloro-2-methylaniline is therefore essential for scientists and professionals involved in the quality control and manufacturing of this vital anti-cancer medication.

Physicochemical Properties

The fundamental identity of 3,6-Dichloro-2-methylaniline is established by its chemical formula and molecular weight. However, as a specialized reference material that is typically synthesized on demand for analytical purposes, extensive, experimentally-derived physical constant data is not widely published in the public domain.[1]

| Property | Value | Source |

| CAS Number | 62077-26-3 | [2] |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | |

| IUPAC Name | 3,6-dichloro-2-methylaniline | N/A |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

The Scientific Rationale: Origin and Importance in Dasatinib Synthesis

The necessity of monitoring 3,6-Dichloro-2-methylaniline stems directly from the synthetic route of Dasatinib. A key starting material (KSM) in many patented synthetic pathways for Dasatinib is 2-Chloro-6-methylaniline .[4][5][6][7] Dasatinib is ultimately formed by coupling this aniline derivative with a substituted thiazole carboxamide moiety.[6][7]

The formation of 3,6-Dichloro-2-methylaniline is mechanistically plausible as a process-related impurity arising from the synthesis of the KSM, 2-Chloro-6-methylaniline. The synthesis of substituted anilines often involves electrophilic aromatic substitution reactions, such as chlorination.

Causality of Impurity Formation: During the chlorination of 2-methylaniline (o-toluidine) or a related precursor to produce 2-Chloro-6-methylaniline, the reaction conditions (e.g., stoichiometry of the chlorinating agent, catalyst, temperature) must be precisely controlled. The methyl and amino groups on the aromatic ring are activating groups that direct incoming electrophiles. If the reaction is not perfectly selective or is allowed to proceed too far, over-chlorination can occur, leading to the introduction of a second chlorine atom onto the ring. The formation of the 3,6-dichloro isomer is one of several possible dichlorinated byproducts, alongside others like 2,3- and 2,4-dichloro-6-methylaniline, which are also recognized as potential Dasatinib impurities.[1]

Because these dichlorinated impurities are structurally very similar to the intended KSM, they may potentially be carried through subsequent synthetic steps, ultimately leading to the formation of dichlorinated Dasatinib analogues or existing as unreacted impurities in the final drug substance. The presence of such impurities, even at trace levels, can alter the toxicological and pharmacological profile of the API. Consequently, regulatory guidelines require manufacturers to identify and quantify these impurities to ensure the final product meets stringent purity specifications. This is the primary role of 3,6-Dichloro-2-methylaniline: it serves as a certified reference standard against which analytical methods are calibrated to detect and accurately quantify its presence in batches of Dasatinib.[2]

Analytical Control Strategy: A Validated Protocol

The quantification of 3,6-Dichloro-2-methylaniline and other related substances in Dasatinib requires a highly specific and sensitive analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS), is the industry standard for this purpose.[8][9] The method must be capable of separating the main API from structurally similar impurities.

Self-Validating Experimental Protocol: RP-HPLC Method for Dasatinib and Related Substances

This protocol is a representative example based on established methods for analyzing Dasatinib and its impurities.[4][10] The trustworthiness of such a method is established through a rigorous validation process as per International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

1. Instrumentation and Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. For higher specificity and sensitivity, coupling to a Mass Spectrometer (MS) is preferred.[10]

-

Column: A robust C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 5 µm particle size) is effective for separating Dasatinib from its non-polar and polar impurities.[10]

-

Mobile Phase A: An aqueous buffer, such as 10 mM potassium dihydrogen phosphate (KH₂PO₄), with pH adjusted to a neutral or slightly basic range (e.g., pH 7.8).[10]

-

Mobile Phase B: An organic solvent, typically Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at an elevated temperature (e.g., 45-50°C) to ensure sharp peaks and reproducible retention times.[4][10]

-

Detection Wavelength: UV detection at a wavelength where both the API and impurities have significant absorbance, often around 305-315 nm.[4][10]

-

Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

-

Reference Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of 3,6-Dichloro-2-methylaniline in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

-

Dasatinib API Sample Solution: Accurately weigh and dissolve the Dasatinib drug substance in the diluent to a specified concentration (e.g., 0.5-1.0 mg/mL).

-

Spiked Sample (for Method Development/Validation): Prepare a solution of the Dasatinib API and spike it with known amounts of the 3,6-Dichloro-2-methylaniline reference standard and other known impurities to demonstrate the method's ability to separate all components (specificity).

3. Gradient Elution Program: A gradient elution is necessary to resolve early-eluting polar impurities from the main Dasatinib peak and late-eluting non-polar impurities like the dichlorinated anilines.

-

Initial Conditions: Start with a higher percentage of aqueous mobile phase (e.g., 70% A).

-

Gradient: Gradually increase the percentage of organic mobile phase (B) over a period of 40-60 minutes to elute compounds with increasing hydrophobicity.

-

Final Wash: Increase to a high percentage of organic phase (e.g., 95% B) to wash the column.

-

Re-equilibration: Return to initial conditions and allow the column to equilibrate for 5-10 minutes before the next injection.

4. Data Analysis and Quantification:

-

Identification: The 3,6-Dichloro-2-methylaniline impurity is identified by comparing its retention time to that of the certified reference standard.

-

Quantification: The concentration of the impurity is calculated using an external standard method, comparing the peak area of the impurity in the API sample to the peak area from the reference standard of known concentration. Results are typically reported as a percentage relative to the API concentration.

Conclusion

3,6-Dichloro-2-methylaniline exemplifies the principle that in pharmaceutical chemistry, a compound's importance is defined by its context. While possessing no therapeutic value, its role as a process-related impurity in the synthesis of Dasatinib makes it a molecule of critical interest. The ability to isolate, synthesize, and provide this compound as a certified reference standard is fundamental to the development of robust, validated analytical methods. These methods, in turn, are the bedrock of quality control, ensuring that every batch of the life-saving drug Dasatinib is free from potentially harmful levels of impurities and meets the exacting standards required for patient safety. For researchers and drug development professionals, understanding the lifecycle of such impurities—from their formation pathways to their analytical detection—is an indispensable aspect of modern pharmaceutical science.

References

-

Kang-kang, X. (2011). Determination of Dasatinib and Related Substances in Dasatinib Tablets by HPLC. China Pharmacy. Available at: [Link]

-

Reddy, G. S., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. PubMed, 35(4), 1021-1034. Available at: [Link]

-

Miyata, Y., et al. (2022). Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography–Photodiode array detection. Journal of Pharmaceutical Health Care and Sciences, 8(1), 22. Available at: [Link]

-

SynZeal. (n.d.). Dasatinib Impurities. SynZeal Research Pvt. Ltd. Available at: [Link]

-

Various Authors. (2025). Overall review on analytical method development and validation of Dasatinib. International Journal of Pharmaceutical and Chemical Sciences, 4(3). Available at: [Link]

-

Kumar, A., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR), 6(1), 1829-1835. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylaniline. PubChem Compound Database. Available at: [Link]

-

Pharmaffiliates. (n.d.). Dasatinib-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. Available at: [Link]

- Google Patents. (2013). Synthesis process of dasatinib and intermediate thereof (US20130030177A1).

-

Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]

-

Suresh, G., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Organic & Medicinal Chemistry International Journal, 3(2). Available at: [Link]

-

Chemicalinfo. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 2,6-Dichloro-3-methylaniline on Newcrom R1 HPLC column. Available at: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 62077-26-3 3,6-Dichloro-2-Methylaniline Impurity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-methylaniline. PubChem Compound Database. Available at: [Link]

- Google Patents. (2012). Synthesis process of dasatinib and intermediate thereof (EP2532662B1).

Sources

- 1. Dasatinib Impurities | SynZeal [synzeal.com]

- 2. 3,6-Dichloro-2-Methylaniline - SRIRAMCHEM [sriramchem.com]

- 3. CAS 62077-26-3 3,6-Dichloro-2-Methylaniline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. ijsr.net [ijsr.net]

- 5. patents.justia.com [patents.justia.com]

- 6. vixra.org [vixra.org]

- 7. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 8. Determination of Dasatinib and Related Substances in Dasatinib Tablets by HPLC | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,6-Dichloro-2-methylaniline in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Chemical and Pharmaceutical Research

3,6-Dichloro-2-methylaniline, a chlorinated aromatic amine with the molecular formula C₇H₇Cl₂N, serves as a vital building block in the synthesis of a range of specialized chemicals, including certain active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of final products are all intrinsically linked to the solubility of this compound in various organic solvents. An in-depth understanding of its solubility profile is, therefore, not merely academic but a cornerstone of process optimization, yield maximization, and ensuring the quality and consistency of the end product.

This technical guide provides a comprehensive overview of the solubility of 3,6-Dichloro-2-methylaniline. In the absence of extensive published quantitative data, this guide establishes a robust predictive framework based on first principles of physical organic chemistry and solubility data from structurally analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility values in their own laboratory settings, ensuring that experimental design is built on a solid, validated foundation.

Theoretical Framework: Decoding the Intermolecular Forces Governing Solubility

The solubility of a solid solute, such as 3,6-Dichloro-2-methylaniline, in a liquid solvent is governed by a thermodynamic equilibrium. This equilibrium is the result of a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Structure and Polarity of 3,6-Dichloro-2-methylaniline:

3,6-Dichloro-2-methylaniline (molar mass: 176.04 g/mol ) possesses a moderately polar structure.[1][4] The key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene ring is inherently nonpolar.

-

The Amino Group (-NH₂): This functional group is polar and capable of acting as a hydrogen bond donor.[5]

-

Chlorine Atoms (-Cl): The two chlorine atoms are electronegative, inducing a dipole moment and increasing the molecule's overall polarity compared to toluene. They can also act as weak hydrogen bond acceptors.

-

The Methyl Group (-CH₃): This group is nonpolar and contributes to the hydrophobic character of the molecule.

The combination of these features results in a molecule with both hydrophobic (the chlorinated toluene backbone) and hydrophilic (the amino group) characteristics. Its solubility will therefore be highly dependent on the nature of the solvent.

Solvent Classification and Expected Interactions:

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding.[7] Due to the amino group, 3,6-Dichloro-2-methylaniline is expected to exhibit favorable interactions and thus good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents have a significant dipole moment but lack a hydrogen atom for donation.[6][7] They can act as hydrogen bond acceptors, interacting favorably with the -NH₂ group of the aniline. Good solubility is anticipated in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[3] The nonpolar aromatic ring and methyl group of 3,6-Dichloro-2-methylaniline will favor solubility in these solvents, although the polar amino and chloro groups may limit miscibility, particularly in highly nonpolar alkanes like hexane.

Predicted Solubility Profile of 3,6-Dichloro-2-methylaniline

While specific quantitative solubility data for 3,6-Dichloro-2-methylaniline is not widely available in the literature, a predictive solubility profile can be constructed based on the behavior of structurally similar compounds like other dichloroanilines and chloro-toluidines.[8][9][10][11][12] The following table provides an estimated qualitative and semi-quantitative solubility of 3,6-Dichloro-2-methylaniline in a range of common organic solvents at ambient temperature (approximately 20-25°C).

| Solvent | Solvent Type | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | 0.1 | Sparingly Soluble | The nonpolar nature of hexane interacts favorably with the aromatic ring and methyl group, but the polar amino and chloro groups limit solubility. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the aniline ring, enhancing solubility compared to hexane. |

| Dichloromethane | Polar Aprotic | 3.1 | Freely Soluble | As a chlorinated solvent, it has favorable interactions with the chloro-substituents and is polar enough to interact with the amino group. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Freely Soluble | The ester group can act as a hydrogen bond acceptor for the amino group, and its moderate polarity is compatible with the overall molecule. |

| Acetone | Polar Aprotic | 5.1 | Freely Soluble | The ketone's carbonyl group is a strong hydrogen bond acceptor, leading to strong interactions with the solute's amino group. |

| Ethanol | Polar Protic | 4.3 (relative polarity) | Freely Soluble | Capable of hydrogen bonding with the amino group (both as a donor and acceptor), leading to strong solute-solvent interactions. |

| Methanol | Polar Protic | 5.1 | Soluble | Similar to ethanol, it is a good hydrogen bonding solvent. Solubility may be slightly lower than ethanol due to its higher polarity. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | A highly polar aprotic solvent with a strong hydrogen bond accepting ability, which should readily solvate the molecule. |

| Water | Polar Protic | 10.2 | Very Slightly Soluble | The large, nonpolar chlorinated aromatic portion of the molecule significantly outweighs the hydrogen bonding capability of the single amino group, leading to low aqueous solubility. |

Solubility terms are based on USP definitions.[13]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid in a solvent.[14][15][16]

Principle of the Shake-Flask Method

An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[17][18][19]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

1. Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of 3,6-Dichloro-2-methylaniline. An amount that is visually in excess of what is expected to dissolve is sufficient (e.g., 50-100 mg). b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in an orbital shaker or on a stir plate with a stir bar, maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

3. Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for initial sedimentation. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[18] c. Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the concentration measurement.[17]

4. Analysis by HPLC: a. Prepare a multi-level calibration curve by dissolving known masses of 3,6-Dichloro-2-methylaniline in the solvent of interest to create a series of standard solutions of known concentrations. b. Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. A significant dilution will likely be necessary. c. Analyze the standard solutions and the diluted sample solution by a validated HPLC-UV method. The analytical column and mobile phase should be chosen to provide good peak shape and resolution for 3,6-Dichloro-2-methylaniline. d. Plot the peak area response of the standards against their known concentrations to generate a linear calibration curve. e. Determine the concentration of the diluted sample solution from the calibration curve.

5. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion: A Practical Guide for the Research Scientist

This technical guide provides a robust framework for understanding and determining the solubility of 3,6-Dichloro-2-methylaniline in common organic solvents. By integrating theoretical principles of molecular interactions with a predictive profile based on analogous compounds, researchers are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed, step-by-step shake-flask protocol provides a validated, self-sufficient methodology for generating precise quantitative solubility data, empowering scientists to move forward with their research and development activities with confidence and scientific integrity.

References

- "Polarity and Solubility of Organic Compounds." GeeksforGeeks, 2023.

- "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Enamine, n.d.

- Ghavami, R., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.

- "Solvent.

- "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov, U.S. Environmental Protection Agency, 2018.

- "Types of Organic Solvents." Solventis, 2024.

- "Solubility Testing – Shake Flask Method." BioAssay Systems, n.d.

- Avdeef, A. "Determination of aqueous solubility by heating and equilibration: A technical note." The AAPS Journal, vol. 7, no. 1, 2005, p. E21.

- "how can i test the solubility in hplc please ?

- Biborka, B., et al. "Parameters of HPLC system used in solubility experiments for concentration measurement." Journal of Pharmaceutical and Biomedical Analysis, vol. 199, 2021.

- "Reagents & Solvents: Solvents and Polarity." University of Rochester Department of Chemistry, n.d.

- "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes." PharmaGuru, 2024.

- "5.2 How Hydrogen-bonding Influences Properties.

- "CAS Index 6207." ChemBK, n.d.

- "Specifications of 3,6-Dichloro-2-methylaniline." Capot Chemical Co., Ltd., n.d.

- "3,6-Dichloro-2-Methylaniline." SRIRAMCHEM, n.d.

- "3,6-Dichloro-2-methylaniline." BLD Pharm, n.d.

- "Solubility Screening by UPLC-MS/MS.

- "MSDS of 3,6-Dichloro-2-methylaniline." Santa Cruz Biotechnology, n.d.

- "2,6-Dichloro-3-methylaniline 64063-37-2 wiki." Guidechem, n.d.

- "Solubility and Dissolution with HPLC or UV-Vis Detection." Improved Pharma, 2021.

- "3-Chloro-2-methylaniline - Solubility of Things." Solubility of Things, n.d.

- "3-Chloro-2-methylaniline.

- Zhang, C., et al. "Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017, pp. 2675-2681.

- "2,6-Dichloro-3-methylaniline CAS#: 64063-37-2." ChemicalBook, n.d.

- "2639386-94-8|3,6-Dichloro-2,4-dimethylaniline|BLD Pharm." BLD Pharm, n.d.

- "Dichloromethane with Water." IUPAC-NIST Solubilities Database, National Institute of Standards and Technology, n.d.

- "Dichloromethane.

- "3-Chloro-2-methylaniline 99 87-60-5." Sigma-Aldrich, n.d.

- "3,5-Dichloroaniline.

- "3-Chloro-2-methylaniline." Sigma-Aldrich, n.d.

- "2,6-Dichloro-3-methylaniline.

- "2,6-Dichloroaniline.

- "2,6-Dichloro-3-methylaniline." Biosynth, n.d.

- "2,6-Dichloro-3-methylaniline." Sigma-Aldrich, n.d.

- "USP DESCRIPTION AND SOLUBILITY.pdf." U.S. Pharmacopeia, 2012.

Sources

- 1. 3,6-Dichloro-2-Methylaniline - SRIRAMCHEM [sriramchem.com]

- 2. 62077-26-3|3,6-Dichloro-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. types of organic solvents [types_of_organic_solvents.tengerchemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]

- 12. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. bioassaysys.com [bioassaysys.com]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. researchgate.net [researchgate.net]

- 18. improvedpharma.com [improvedpharma.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

Potential industrial applications of 3,6-Dichloro-2-methylaniline

An In-Depth Technical Guide to the Industrial Applications of 3,6-Dichloro-2-methylaniline

Abstract

3,6-Dichloro-2-methylaniline (CAS No. 62077-26-3) is a halogenated aromatic amine whose industrial significance is concentrated in a highly specialized, high-value sector: pharmaceutical quality control. While its structure is suggestive of broader applications in dye and agrochemical synthesis, its most prominent and documented role is as a critical reference standard in the manufacturing of Dasatinib, a life-saving oncology drug. This guide provides a detailed examination of the molecular properties, synthesis principles, and core industrial applications of 3,6-Dichloro-2-methylaniline, with a primary focus on its function in ensuring the safety and efficacy of modern pharmaceuticals. We will explore the causal logic behind its use as an analytical standard and provide field-proven protocols for its application, offering researchers and drug development professionals a comprehensive resource.

Molecular Profile and Physicochemical Properties

3,6-Dichloro-2-methylaniline, also known as 3,6-dichloro-2-methylbenzenamine, is a synthetically derived organic compound. The presence of two chlorine atoms on the benzene ring significantly influences its chemical reactivity, solubility, and metabolic profile, making it distinct from its mono-chlorinated analogs.

Diagram 1: Chemical Structure of 3,6-Dichloro-2-methylaniline

Caption: Structure of 3,6-Dichloro-2-methylaniline (CAS: 62077-26-3).

The strategic placement of chloro and methyl groups defines its utility. This substitution pattern is not commonly found in bulk chemical synthesis, suggesting its role as a specialty chemical rather than a commodity intermediate.

Table 1: Physicochemical Properties and Specifications

| Property | Value | Source |

|---|---|---|

| CAS Number | 62077-26-3 | [1][2] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical product descriptions |

| Typical Purity | ≥ 98% (by HPLC) | |

| Moisture Content | ≤ 0.5% |

| Intended Use | Laboratory chemicals, research, analytical standard |[1] |

Core Industrial Application: Pharmaceutical Reference Standard

The primary industrial application of 3,6-Dichloro-2-methylaniline is as a pharmaceutical reference standard, specifically identified as a related compound or impurity for the tyrosine kinase inhibitor, Dasatinib .[1][2]

The Critical Role of Impurity Standards in Drug Development

In pharmaceutical manufacturing, a reference standard is a highly purified compound used as a measurement benchmark. Regulatory agencies like the FDA and EMA mandate strict control over impurities in any active pharmaceutical ingredient (API). The presence of even trace amounts of unintended chemical species can alter the drug's efficacy, safety, and stability.

Expertise & Causality: 3,6-Dichloro-2-methylaniline is likely a process-related impurity or a potential degradant in certain Dasatinib synthesis routes. Its structure, while different from the final API, may arise from side reactions of starting materials or intermediates. By having a pure, well-characterized standard of this specific impurity, pharmaceutical manufacturers can:

-

Develop Validated Analytical Methods: Create and validate highly sensitive methods (typically HPLC) to detect and quantify the presence of this impurity in batches of Dasatinib.

-

Set Specification Limits: Establish a maximum allowable limit for this impurity in the final drug product, ensuring patient safety.

-

Ensure Batch-to-Batch Consistency: Demonstrate to regulatory bodies that every batch of the drug produced meets the required purity standards.

This function is a self-validating system of quality control. The reference standard validates the analytical method, and the method, in turn, validates the purity of the API.

Diagram 2: Workflow for Use as a Pharmaceutical Reference Standard

Caption: Role of an impurity standard in the quality control lifecycle of an API.

Experimental Protocol: Quantification of 3,6-Dichloro-2-methylaniline in a Dasatinib Sample via HPLC

This protocol describes a representative methodology for using 3,6-Dichloro-2-methylaniline as an external reference standard.

Objective: To accurately quantify the concentration of 3,6-Dichloro-2-methylaniline impurity in a sample of Dasatinib API.

Methodology:

-

Preparation of Standard Stock Solution (SSS):

-

Accurately weigh approximately 10 mg of 3,6-Dichloro-2-methylaniline Reference Standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of a diluent (e.g., Acetonitrile:Water 50:50 v/v) and sonicate for 5 minutes to dissolve.

-

Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent. This yields a concentration of approximately 100 µg/mL.

-

-

Preparation of Working Standard Solution (WSS):

-

Pipette 1.0 mL of the SSS into a 100 mL volumetric flask.

-

Dilute to the mark with the diluent. This yields a working concentration of approximately 1.0 µg/mL, which often corresponds to the reporting limit for impurities (e.g., 0.1% relative to a 1 mg/mL API solution).

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 100 mg of the Dasatinib API batch into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark. This yields a sample concentration of 1000 µg/mL (1 mg/mL).

-

-

Chromatographic Conditions (Typical):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Gradient elution using a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the diluent (as a blank), followed by the WSS (to establish system suitability and retention time), and then the Sample Solution.

-

Identify the peak in the sample chromatogram corresponding to the retention time of 3,6-Dichloro-2-methylaniline.

-

Calculate the percentage of the impurity in the API sample using the formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

-

Plausible Synthesis Pathway

While proprietary industrial synthesis routes are not publicly disclosed, a chemically sound pathway for 3,6-Dichloro-2-methylaniline can be postulated based on fundamental organic chemistry principles. A common strategy involves the targeted chlorination and subsequent reduction of a nitro-aromatic precursor.

Expertise & Causality: The choice of starting material and reaction sequence is critical to achieving the desired isomer. Starting with 2-methylaniline and attempting direct chlorination would likely lead to a mixture of products due to the activating nature of the amino group. A more controlled approach involves introducing the directing groups first.

Diagram 3: Plausible Retrosynthetic and Forward Synthesis Pathway

Caption: A logical synthetic sequence for 3,6-Dichloro-2-methylaniline.

Illustrative Synthesis Protocol

Disclaimer: This protocol is a theoretical representation and has not been optimized. It is intended for educational purposes to illustrate a potential synthesis route.

Step 1: Dichlorination of 2-Nitrotoluene

-

Rationale: The nitro group is deactivating and a meta-director, while the methyl group is activating and an ortho-, para-director. This combination directs incoming electrophiles (Cl⁺) to the positions ortho and para to the methyl group, and meta to the nitro group. Chlorination at C3 and C6 is a plausible outcome.

-

Procedure:

-

Charge a glass-lined reactor with 2-nitrotoluene and a suitable solvent (e.g., dichloroethane).

-

Add a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃).

-

Cool the mixture and bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining a low temperature to manage the exothermic reaction.

-

Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion is achieved.

-

Quench the reaction, wash the organic layer to remove acid and catalyst, and isolate the crude 3,6-dichloro-2-nitrotoluene by solvent evaporation.

-

Step 2: Reduction of 3,6-Dichloro-2-nitrotoluene

-

Rationale: The nitro group is selectively reduced to an amine group without affecting the chloro-substituents.

-

Procedure:

-

Create a slurry of iron powder in water with a catalytic amount of hydrochloric acid.

-

Heat the slurry to reflux and add the crude 3,6-dichloro-2-nitrotoluene from Step 1 portion-wise.

-

After the addition is complete, maintain reflux and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction, basify with sodium carbonate to precipitate iron oxides, and perform a steam distillation or solvent extraction to isolate the crude 3,6-Dichloro-2-methylaniline.

-

Purify the final product via vacuum distillation or recrystallization to achieve the high purity required for its use as a reference standard.

-

Other Potential Industrial Applications (Inferred)

Based on its chemical structure as a substituted aniline, 3,6-Dichloro-2-methylaniline has potential utility in other sectors, although these are not as well-documented as its pharmaceutical role.

-

Azo Dye Intermediate: Anilines are foundational precursors for azo dyes. Through diazotization followed by coupling with a suitable partner (like a naphthol derivative), this compound could theoretically produce highly substituted, specialty colorants. The dichloro-substitution would likely impart high lightfastness and chemical resistance to the resulting dye.[3]

-

Agrochemical Synthon: Halogenated anilines are common building blocks in the synthesis of herbicides and fungicides. The specific substitution pattern of 3,6-dichloro-2-methylaniline could be leveraged to create novel active ingredients with unique biological activity profiles.

Safety and Handling

As with most chlorinated aromatic amines, 3,6-Dichloro-2-methylaniline should be handled with appropriate caution.

-

Toxicity: While specific toxicological data is limited, dichloroanilines as a class are considered hazardous and can cause damage to organs through prolonged or repeated exposure, with a particular risk of inducing haematological changes.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact.

Conclusion

3,6-Dichloro-2-methylaniline stands as a prime example of a specialty chemical whose value is defined not by its volume, but by its precision and critical function within a highly regulated industry. Its primary role as a pharmaceutical reference standard for Dasatinib underscores the indispensable link between synthetic organic chemistry and modern drug safety. While its potential as a synthon for dyes and agrochemicals remains plausible, its current industrial significance is firmly rooted in the analytical validation and quality control that ensures the purity and safety of a vital anti-cancer therapy. For researchers in drug development, this compound is not merely an intermediate, but an essential tool for regulatory compliance and quality assurance.

References

-

SynZeal. (n.d.). Dasatinib Impurities. SynZeal Research Pvt. Ltd. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 3,6-Dichloro-2-methylaniline. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 302964-08-5 Dasatinib Impurity C. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Halogenated Aniline Derivatives. Retrieved from [Link]

Sources

Synthesis pathways for 3,6-Dichloro-2-methylaniline from o-toluidine

An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-2-methylaniline from o-Toluidine

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded synthetic pathways for the preparation of 3,6-dichloro-2-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. Starting from the readily available precursor, o-toluidine, this document delineates the strategic considerations and experimental protocols necessary for achieving the target molecule. The narrative emphasizes the rationale behind experimental design, focusing on regioselectivity in electrophilic aromatic substitution and the use of protecting groups to direct chlorination. Detailed, step-by-step methodologies, data presentation, and process flow visualizations are included to support researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction and Strategic Overview

3,6-Dichloro-2-methylaniline (CAS No: 62077-26-3) is a substituted aniline derivative of significant interest in the synthesis of complex organic molecules.[1][2] Its specific substitution pattern makes it a valuable building block for various bioactive compounds. The synthesis of this molecule from o-toluidine presents a classic challenge in aromatic chemistry: the regioselective introduction of two chlorine atoms onto an already substituted benzene ring.

Direct chlorination of o-toluidine is generally not a viable strategy for obtaining 3,6-dichloro-2-methylaniline as the primary product. The amino and methyl groups are both activating and ortho-, para-directing, which would lead to a complex mixture of mono- and dichlorinated isomers.[3][4] Therefore, a successful synthesis necessitates a multi-step approach that employs a protecting group strategy to control the regioselectivity of the chlorination steps.

This guide will focus on a robust and logical synthetic pathway involving the following key transformations:

-

Protection of the Amino Group: To moderate the high reactivity of the amino group and to steer the electrophilic substitution.

-

First Chlorination: Introduction of the first chlorine atom at the position most activated and sterically accessible.

-

Second Chlorination: Introduction of the second chlorine atom at the desired position.

-

Deprotection: Removal of the protecting group to yield the final product.

Proposed Synthesis Pathway: Acetanilide Route

A highly effective and commonly employed strategy for controlling the regioselectivity of electrophilic aromatic substitution on anilines is the protection of the amino group as an acetamide. The acetyl group is less activating than the amino group and its steric bulk influences the position of incoming electrophiles.

Overall Synthesis Scheme

Caption: Proposed multi-step synthesis of 3,6-dichloro-2-methylaniline from o-toluidine.

Step-by-Step Experimental Protocols and Mechanistic Insights

Objective: To protect the amino group of o-toluidine as an acetamide, forming N-(2-methylphenyl)acetamide. This moderates the reactivity of the aromatic ring and directs the subsequent chlorination.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 1-2 hours to ensure complete acetylation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water with vigorous stirring to precipitate the N-(2-methylphenyl)acetamide.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product. The resulting N-acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which helps to prevent over-chlorination.

Objective: To introduce two chlorine atoms at the 3- and 6-positions of the N-(2-methylphenyl)acetamide intermediate. This is the most critical part of the synthesis for achieving the desired regiochemistry.

Protocol:

-

Suspend the dried N-(2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

For the first chlorination, a mild chlorinating agent is recommended to favor monochlorination. A solution of chlorine gas in acetic acid or sulfuryl chloride (SO₂Cl₂) can be used. Add the chlorinating agent (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C) to the suspension. The primary product expected is 4-chloro-N-(2-methylphenyl)acetamide, as the para position to the activating acetylamino group is sterically most accessible.

-

For the second chlorination, a stronger chlorinating agent or more forcing conditions may be necessary. This can be achieved by using an excess of the chlorinating agent and/or a higher reaction temperature. The second chlorine atom is directed to one of the remaining activated positions. The 6-position is sterically hindered by the adjacent methyl and acetylamino groups. The 3-position is a plausible site for the second chlorination.

-

Isolate the dichlorinated product by pouring the reaction mixture into water and filtering the precipitate.

Mechanistic Rationale: The N-acetyl group is a powerful ortho-, para-director. The first chlorination is expected to occur predominantly at the para-position (position 4) relative to the N-acetyl group due to less steric hindrance compared to the ortho-position. The second chlorination will then be directed by the combined effects of the N-acetyl, methyl, and the newly introduced chloro groups. The N-acetyl group will direct ortho to itself (position 3), and the methyl group will also direct ortho (position 3 and 5, with 3 being more activated). The first chlorine at position 4 will direct ortho and para to itself, but it is a deactivator. The combined directing effects will favor the introduction of the second chlorine atom at the 3-position.

Alternative Chlorination Strategy: A one-pot dichlorination can be attempted using a stoichiometric amount of a suitable chlorinating agent (e.g., 2.0-2.2 equivalents of sulfuryl chloride) under controlled conditions. However, this may lead to a mixture of products requiring careful purification.

Objective: To deprotect the amino group by hydrolyzing the acetamide to yield the final product, 3,6-dichloro-2-methylaniline.

Protocol:

-

Place the crude 3,6-dichloro-N-(2-methylphenyl)acetamide in a round-bottom flask.

-

Add a solution of aqueous hydrochloric acid (e.g., 6M HCl) or sulfuric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,6-dichloro-2-methylaniline.

-

Purify the product by recrystallization or column chromatography.

Mechanistic Rationale: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and elimination of acetic acid leads to the formation of the protonated amine, which is then deprotonated during the basic workup to give the final product.

Data Summary and Expected Results

The following table summarizes the key reactants, products, and expected yields for each step of the synthesis. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Reagent(s) | Product | Expected Yield (%) |

| 1 | o-Toluidine | Acetic Anhydride, Acetic Acid | N-(2-methylphenyl)acetamide | 90-95 |

| 2 & 3 | N-(2-methylphenyl)acetamide | Cl₂ or SO₂Cl₂ | 3,6-Dichloro-N-(2-methylphenyl)acetamide | 60-70 |

| 4 | 3,6-Dichloro-N-(2-methylphenyl)acetamide | HCl or H₂SO₄, then NaOH | 3,6-Dichloro-2-methylaniline | 85-90 |

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of 3,6-dichloro-2-methylaniline.

Conclusion and Future Perspectives

The synthesis of 3,6-dichloro-2-methylaniline from o-toluidine is a challenging yet achievable process that hinges on the strategic use of a protecting group to control the regioselectivity of chlorination. The acetanilide route presented in this guide offers a logical and well-precedented approach. Researchers should focus on optimizing the chlorination steps to maximize the yield of the desired isomer and minimize the formation of byproducts. Further investigations could explore alternative protecting groups or different chlorinating systems to improve the overall efficiency and environmental footprint of the synthesis. The protocols and insights provided herein serve as a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate.

References

-

4-Chloro-o-toluidine - Wikipedia. Wikipedia. [Link]

- Ring chlorination of ortho-toluidine.

- Method for synthesizing p-chloro-o-toluidine.

-

Synthesis of 2,6-Dichloro-3-Methylaniline. Academax. [Link]

- Process for preparing chlorinated aromatic amines.

-

p-Chloro-o-toluidine and Its Hydrochloride. National Toxicology Program. [Link]

- Method for preparing 2,3-dichlorotoluene.

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894. PubChem. [Link]

-

o-Toluidine - Wikipedia. Wikipedia. [Link]

-

Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. ResearchGate. [Link]

-

Use of Toluidine in the Manufacture of Dyes. National Toxicology Program. [Link]

-

2,6-DICHLOROANILINE. Organic Syntheses. [Link]

-

Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office, EP 0500156 A1. [Link]

-

Synthesis of 2,6-dichloroaniline. PrepChem.com. [Link]

-

2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529. PubChem. [Link]

- Preparation method of 2-chloro-6-methylaniline.

- Synthetic method of 3-chloro-2-methylaniline.

-

3,6-dichloro-2-methylaniline. Pharmaffiliates. [Link]

Sources

An In-Depth Technical Guide to the Hazards and Toxicity Profile of 3,6-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloro-2-methylaniline (CAS No. 62077-26-3) is a chlorinated and methylated aniline derivative.[1][2][3] While specific toxicological data for this compound is limited, this guide provides a comprehensive hazard and toxicity profile based on available information for structurally related dichloroanilines and methylanilines. Aniline and its derivatives are known to exhibit a range of toxicities, including hematotoxicity, genotoxicity, and potential carcinogenicity.[4] This document synthesizes current knowledge to inform risk assessment and guide safe handling and experimental design for researchers and professionals in drug development. A significant focus is placed on outlining data gaps and the necessity for further empirical studies to fully characterize the toxicological profile of this specific isomer.

Chemical and Physical Identity

A foundational understanding of a compound's physicochemical properties is essential for predicting its environmental fate, bioavailability, and potential for toxicological interactions.

Chemical Structure and Properties

-

Chemical Name: 3,6-Dichloro-2-methylaniline

-

Synonyms: 2-Amino-1,4-dichloro-3-methylbenzene

-

CAS Number: 62077-26-3[5]

-

Molecular Formula: C₇H₇Cl₂N[5]

-

Molecular Weight: 176.04 g/mol [5]

A visual representation of the chemical structure of 3,6-Dichloro-2-methylaniline.

Caption: Chemical structure of 3,6-Dichloro-2-methylaniline.

Physicochemical Data

| Property | Value (for 3-chloro-2-methylaniline) | Source |

| Melting Point | 2 °C | [3] |

| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.185 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | Data not available | |

| logP (Octanol-Water Partition Coefficient) | 2.27 (estimated) | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of a chemical are intrinsically linked to its journey through the body. While no specific toxicokinetic studies on 3,6-dichloro-2-methylaniline have been identified, the metabolic pathways of other chlorinated anilines provide a predictive framework.[4][6]

Absorption

Aniline and its derivatives are generally well-absorbed through oral, dermal, and inhalation routes of exposure. The lipophilicity of chlorinated anilines, as indicated by the estimated logP value, suggests that dermal absorption could be a significant route of exposure.

Distribution

Following absorption, chlorinated anilines are expected to distribute throughout the body. The primary targets for aniline toxicity are often the blood and spleen.

Metabolism: The Engine of Toxicity

The metabolism of anilines is a critical determinant of their toxicity, as it can lead to the formation of reactive metabolites. The primary metabolic pathways for chlorinated anilines include:

-

N-oxidation: This pathway, mediated by cytochrome P450 enzymes, leads to the formation of N-hydroxylamines and nitrosobenzenes.[6] These metabolites are capable of redox cycling, which can generate reactive oxygen species (ROS) and induce oxidative stress. N-oxidation is a key step in the mechanism of aniline-induced hematotoxicity.[6]

-

Ring Hydroxylation: Cytochrome P450 enzymes can also hydroxylate the aromatic ring, producing various aminophenol metabolites.

-

N-acetylation: N-acetyltransferases can detoxify anilines by converting them to their corresponding acetanilides.[7]

The substitution pattern on the aniline ring, including the position of chlorine and methyl groups, can significantly influence the rate and preferred pathway of metabolism, thereby affecting the toxicological profile.

Caption: Putative metabolic pathways of 3,6-dichloro-2-methylaniline.

Excretion

Metabolites of chlorinated anilines are primarily excreted in the urine.[8]

Toxicological Profile

The toxicological profile of 3,6-dichloro-2-methylaniline is largely inferred from data on other dichloroaniline isomers and related compounds.

Acute Toxicity

While no specific LD50 data for 3,6-dichloro-2-methylaniline are available, a safety data sheet for the compound indicates a lack of acute toxicity data.[9] For other dichloroaniline isomers, oral LD50 values in rats generally range from the low hundreds to over a thousand mg/kg body weight.[8] The primary acute toxic effect of anilines is methemoglobinemia, which results from the oxidation of hemoglobin and impairs oxygen transport in the blood.[10]

Table of Acute Oral LD50 Values for Dichloroaniline Isomers in Rats

| Isomer | LD50 (mg/kg bw) | Source |

| 2,3-Dichloroaniline | 940 | [8] |

| 3,4-Dichloroaniline | 570 | [8] |

| 3,5-Dichloroaniline | Data not available |

Sub-chronic and Chronic Toxicity

No repeated-dose toxicity studies have been identified for 3,6-dichloro-2-methylaniline. For other dichloroanilines, repeated exposure is known to target the hematopoietic system, leading to persistent methemoglobinemia and secondary effects on the spleen.[8] The No-Observed-Adverse-Effect Level (NOAEL) for these effects would need to be determined through specific studies.

Genotoxicity

There is no available data on the genotoxicity of 3,6-dichloro-2-methylaniline.[9] The genotoxic potential of aniline derivatives is complex. Some isomers have shown weak mutagenic activity in the Ames test, often requiring metabolic activation.[11][12] The mechanism of genotoxicity for some anilines is thought to involve the generation of reactive oxygen species through the redox cycling of their metabolites, leading to DNA damage.[11]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).

-

Dose Range Finding: Determine a suitable range of concentrations of 3,6-dichloro-2-methylaniline that are not overtly cytotoxic to the bacterial strains.

-

Plate Incorporation Assay:

-

To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Caption: A simplified workflow for the Ames test.

Carcinogenicity

There are no carcinogenicity studies available for 3,6-dichloro-2-methylaniline.[9] However, several other aniline derivatives have been shown to be carcinogenic in animal studies. For instance, 2,4,5-trimethylaniline has been shown to induce liver tumors in rats and mice.[13] 2,6-Xylidine (2,6-dimethylaniline) has been found to cause nasal cavity tumors in rats.[14] Given these findings, the carcinogenic potential of 3,6-dichloro-2-methylaniline warrants further investigation.

Reproductive and Developmental Toxicity

No data are available on the reproductive and developmental toxicity of 3,6-dichloro-2-methylaniline. Studies on other anilines, such as N-methylaniline, have indicated the potential for maternal toxicity and embryotoxic effects at higher doses.[15][16] 3,4-dichloroaniline has also been shown to interfere with the reproduction of aquatic organisms.[17]

Hazard Identification and Risk Management

Based on the available data for structurally similar compounds, 3,6-dichloro-2-methylaniline should be handled as a hazardous substance.

GHS Classification (Predicted)

While a specific GHS classification is not available, based on data from related compounds, the following hazards should be anticipated:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Irritation/Corrosion

-

Serious Eye Damage/Irritation

-

Skin Sensitization

-

Specific Target Organ Toxicity (Single and Repeated Exposure) - primarily targeting the hematopoietic system.

-

Hazardous to the Aquatic Environment

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with 3,6-dichloro-2-methylaniline should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or with powders, a respirator with an appropriate cartridge for organic vapors and particulates is recommended.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion and Future Directions

The hazard and toxicity profile of 3,6-dichloro-2-methylaniline is currently incomplete due to a significant lack of specific experimental data. Based on a read-across approach from structurally similar chlorinated and methylated anilines, this compound should be considered potentially hazardous, with the primary concerns being hematotoxicity, genotoxicity, and potential carcinogenicity.

Key Data Gaps and Recommendations for Future Research:

-

Physicochemical Properties: Experimental determination of key properties such as water solubility, vapor pressure, and pKa is needed.

-

Toxicokinetics: In vitro and in vivo studies are required to elucidate the specific metabolic pathways and pharmacokinetic profile of 3,6-dichloro-2-methylaniline.

-

Acute and Chronic Toxicity: Standardized acute toxicity studies (oral, dermal, inhalation) and repeated-dose toxicity studies are necessary to determine LD50/LC50 values and identify target organs and NOAELs.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests, including the Ames test, chromosomal aberration assay, and micronucleus test, should be conducted.

-

Carcinogenicity: Long-term carcinogenicity bioassays in rodent models are warranted based on the findings for other anilines.

-

Reproductive and Developmental Toxicity: Studies to assess the potential for reproductive and developmental effects are needed.

The generation of these data is critical for a comprehensive risk assessment and to ensure the safe use of 3,6-dichloro-2-methylaniline in research and industrial applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for Biological Screening of Aniline Compounds.

- Capot Chemical Co., Ltd. (2016, September 26). MSDS of 3,6-Dichloro-2-methylaniline.

- ChemicalBook. (2025, September 27). 3-Chloro-2-methylaniline - Safety Data Sheet.

- El-Hady, B. M., El-Aswad, A. F., & Hashem, M. A. (2021). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854). Animals, 11(3), 798.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Chloro-2-methylaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116529, 2,6-Dichloro-3-methylaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline.

- National Institute of Environmental Health Sciences. (1990). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies). National Toxicology Program Technical Report Series, 278, 1–138.

- National Institute of Environmental Health Sciences. (n.d.). Assessment of the three-test genetic toxicology battery for groundwater metabolites.

- Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts.